Imidazo[1,2-a]pyridine-8-carboxylic acid
Overview
Description
Imidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring. This compound is part of the imidazopyridine family, which is known for its wide range of applications in medicinal chemistry, material science, and other fields .
Scientific Research Applications
Imidazo[1,2-a]pyridine-8-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential use in the treatment of diseases such as tuberculosis and cancer.
Industry: Employed in the development of materials with unique electronic and optical properties.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine-8-carboxylic acid has been recognized as a significant scaffold in medicinal chemistry, with a wide range of applications . It has been found to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) . Additionally, it has been utilized as the core backbone for the development of covalent inhibitors, specifically novel KRAS G12C inhibitors .
Mode of Action
The compound interacts with its targets through a process of covalent bonding . This interaction results in significant changes in the target, leading to the inhibition of its function. The compound’s mode of action is based on its structure-activity relationship .
Biochemical Pathways
The compound affects various biochemical pathways. For instance, it has been found to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation has downstream effects on the immune response and inflammation.
Result of Action
The compound’s action results in significant molecular and cellular effects. For instance, it has been found to exhibit potent anticancer activity against KRAS G12C-mutated NCI-H358 cells . Additionally, it has shown significant activity against MDR-TB and XDR-TB .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, room temperature environment to maintain its stability .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .
Future Directions
Imidazo[1,2-a]pyridine-8-carboxylic acid and its derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .
Biochemical Analysis
Biochemical Properties
Imidazo[1,2-a]pyridine-8-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific functionalization of the imidazo[1,2-a]pyridine scaffold .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridine-8-carboxylic acid can be achieved through various methods, including:
Condensation Reactions: This involves the reaction of 2-aminopyridine with α-haloketones under basic conditions.
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step.
Oxidative Coupling: This method uses oxidizing agents to couple two different molecules to form the imidazo[1,2-a]pyridine scaffold.
Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using readily available starting materials and optimized reaction conditions to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups attached to the core structure .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine-8-carboxylic acid can be compared with other similar compounds such as:
Imidazo[1,5-a]pyridine: Known for its use in pharmaceuticals as a core structure for various drugs.
Imidazo[4,5-b]pyridine: Studied for its potential as a therapeutic agent in different diseases.
Imidazo[4,5-c]pyridine:
Uniqueness: this compound is unique due to its specific structural features and the wide range of functionalization possibilities it offers, making it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
imidazo[1,2-a]pyridine-8-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-2-1-4-10-5-3-9-7(6)10/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOCKNWCRFHEMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=C2C(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471037 | |
Record name | imidazo[1,2-a]pyridine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133427-08-4 | |
Record name | imidazo[1,2-a]pyridine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80471037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | imidazo[1,2-a]pyridine-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Besides potential therapeutic applications, are there other uses for Imidazo[1,2-a]pyridine-8-carboxylic acid derivatives?
A: Yes, certain this compound derivatives have shown promise as fluorescent pH probes, particularly for basic conditions. [] While specific structural details and performance characteristics weren't provided in the abstract, this application highlights the versatility of this chemical scaffold. Further research exploring structure-property relationships could lead to the development of tailored probes for specific pH ranges and applications.
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